Researchers needing C8-functionalized xanthines face harsh conditions with theophylline or sluggish reactivity of 8-chlorotheophylline. 8-Bromotheophylline provides a reactive C-Br handle for efficient Pd(0)-catalyzed couplings under mild conditions, bypassing expensive ligands.
8-Bromotheophylline (CAS 10381-75-6) is a halogenated xanthine derivative widely procured as a versatile electrophilic building block and a baseline purinergic antagonist. Unlike the parent alkaloid theophylline, the inclusion of a bromine atom at the C8 position transforms the relatively inert imidazole ring into a highly reactive site for transition-metal-catalyzed cross-coupling. This structural modification not only alters the compound's intrinsic hydrogen-bonding network and solid-state packing but also establishes it as a critical precursor for synthesizing complex adenosine A1/A2A receptor antagonists, phosphodiesterase (PDE) inhibitors, and proteolysis-targeting chimeras (PROTACs). For industrial and laboratory buyers, 8-bromotheophylline offers an optimal balance of bench stability and synthetic reactivity, serving as the foundational scaffold for C8-derivatized purinediones [1].
Attempting to substitute 8-bromotheophylline with the parent compound theophylline or the chlorinated analog 8-chlorotheophylline severely limits synthetic versatility in discovery workflows. Theophylline lacks a leaving group at the C8 position, meaning any derivatization requires direct C-H functionalization, which typically suffers from low yields, poor regioselectivity, and the need for harsh oxidants. While 8-chlorotheophylline possesses a halogen at the correct position, the higher bond dissociation energy of the C-Cl bond makes it significantly less reactive toward oxidative addition by palladium(0) catalysts. Consequently, using 8-chlorotheophylline in standard Suzuki, Stille, or Sonogashira couplings often requires elevated temperatures and expensive, specialized bulky phosphine ligands. 8-Bromotheophylline circumvents these bottlenecks, enabling efficient cross-coupling under mild conditions with standard, cost-effective catalysts[1].
8-Bromotheophylline is the preferred substrate for generating C8-substituted xanthine libraries due to the favorable kinetics of the C-Br bond during oxidative addition. In standard Suzuki and Sonogashira couplings using basic Pd(PPh3)4 catalysts, 8-bromotheophylline smoothly converts to 8-aryl and 8-alkynyl derivatives at moderate temperatures (50–110 °C). In contrast, the parent theophylline requires challenging C-H activation protocols, and 8-chlorotheophylline exhibits sluggish oxidative addition due to the stronger C-Cl bond, often necessitating specialized ligands or resulting in lower conversion rates. This reactivity differential makes the brominated analog the standard procurement choice for medicinal chemistry campaigns targeting the C8 position[1].
| Evidence Dimension | Suitability for standard Pd(0)-catalyzed C8 cross-coupling |
| Target Compound Data | High conversion to C8-aryl/alkynyl derivatives using standard Pd(PPh3)4 at 50–110 °C |
| Comparator Or Baseline | Theophylline (requires harsh C-H activation) / 8-Chlorotheophylline (sluggish oxidative addition due to stronger C-Cl bond) |
| Quantified Difference | Enables direct, high-yield C8 functionalization without specialized bulky phosphine ligands |
| Conditions | Suzuki/Sonogashira coupling conditions in DMF/Toluene |
Procuring 8-bromotheophylline eliminates the need for expensive, specialized catalysts and harsh reaction conditions when synthesizing C8-derivatized purine libraries.
Beyond traditional cross-coupling, 8-bromotheophylline serves as a highly efficient precursor for xanthine-derived N-heterocyclic carbene (NHC) complexes. When reacted with [Pd(PPh3)4], 8-bromotheophylline undergoes exclusive oxidative addition at the C8-Br bond, yielding stable Pd(II) C-azolato complexes in 78–85% yields. This occurs without competing activation of the N7-H bond. In comparison, other azoles or chlorinated analogs can exhibit competing N-H bond activation or require prior N-alkylation steps to ensure regioselectivity. The clean reactivity of the C-Br bond streamlines the synthesis of unique NH,NH-NHC palladium catalysts[1].
| Evidence Dimension | Yield and regioselectivity of Pd(II) complex formation |
| Target Compound Data | 78–85% yield of Pd(II) complexes via exclusive C8-Br oxidative addition |
| Comparator Or Baseline | Other halogenated azoles (prone to competing N-H activation or requiring N-protection) |
| Quantified Difference | Direct, protection-free formation of metallo-complexes with >75% isolated yields |
| Conditions | Reaction with [Pd(PPh3)4] in toluene at 50 °C for 16 hours |
It allows organometallic chemists to synthesize xanthine-based NHC catalysts in fewer steps by avoiding unnecessary nitrogen protection/deprotection cycles.
The substitution of a bromine atom at the C8 position fundamentally alters the basicity of the adjacent N9 nitrogen, leading to a distinct solid-state hydrogen-bonding network compared to theophylline. While theophylline polymorphs are dominated by N(7)-H---N(9) intermolecular interactions, 8-bromotheophylline exclusively forms N(7)-H---O(2) or O(6) hydrogen bonds. This shift results in unique 1D chain or dimeric R22(10) ring structures in its crystal lattice. For formulation scientists, these distinct crystallographic properties mean that 8-bromotheophylline cannot be treated as a simple structural drop-in for theophylline; it requires specific co-crystallization strategies and exhibits different solubility and stability profiles, which are leveraged in multi-component formulations[1].
| Evidence Dimension | Primary intermolecular hydrogen-bonding motif in solid state |
| Target Compound Data | Exclusively N(7)-H---O(2) or O(6) interactions (chain/dimer structures) |
| Comparator Or Baseline | Theophylline (dominated by N(7)-H---N(9) interactions) |
| Quantified Difference | Complete shift from nitrogen-directed to oxygen-directed hydrogen bonding due to altered N9 basicity |
| Conditions | Crystallographic analysis of stable polymorphs |
Understanding this altered crystal packing is critical for formulation scientists engineering co-crystals or optimizing the solubility of xanthine-based APIs.
Because of its highly reactive C8-bromo handle, 8-bromotheophylline is the optimal starting material for synthesizing selective A1, A2A, and A2B receptor antagonists. Medicinal chemists utilize standard Suzuki or Stille couplings to install bulky aryl, cycloalkyl, or styryl groups at the C8 position, which are essential for driving receptor subtype selectivity [1].
In the development of proteolysis-targeting chimeras (PROTACs), the C8 position of the xanthine core serves as an ideal attachment point for linker molecules. 8-Bromotheophylline is procured to undergo Sonogashira coupling with alkyne-functionalized linkers, enabling the modular assembly of PROTACs targeting specific enzymes without disrupting the core purine binding interactions [2].
Organometallic chemists procure 8-bromotheophylline as a precursor for biologically or catalytically active NHC-transition metal complexes. Its ability to undergo clean oxidative addition with palladium(0) without requiring N-protection makes it a highly efficient building block for novel palladium(II) catalysts used in advanced cross-coupling methodologies [3].